molecular formula C21H22N4OS B2805060 N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide CAS No. 932970-32-6

N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide

Cat. No.: B2805060
CAS No.: 932970-32-6
M. Wt: 378.49
InChI Key: WLJWYYPEXHVUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide is a synthetic acetamide derivative featuring a quinazoline core modified with a sulfanylidene (C=S) group at position 2 and a cyclopentyl-substituted acetamide side chain.

Properties

CAS No.

932970-32-6

Molecular Formula

C21H22N4OS

Molecular Weight

378.49

IUPAC Name

N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide

InChI

InChI=1S/C21H22N4OS/c26-19(22-15-5-1-2-6-15)13-14-9-11-16(12-10-14)23-20-17-7-3-4-8-18(17)24-21(27)25-20/h3-4,7-12,15H,1-2,5-6,13H2,(H,22,26)(H2,23,24,25,27)

InChI Key

WLJWYYPEXHVUDX-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)CC2=CC=C(C=C2)NC3=NC(=S)NC4=CC=CC=C43

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Niementowski synthesis, which involves the reaction of anthranilic acid with an amide to form 4-oxo-3,4-dihydroquinazolines

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

The quinazoline scaffold is recognized for its anticancer properties. Compounds similar to N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that quinazoline derivatives can effectively target multiple signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways, leading to reduced tumor growth and enhanced apoptosis .

Case Study:
A study involving quinazoline derivatives demonstrated that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity. The structure-activity relationship (SAR) analysis revealed that modifications on the quinazoline core significantly influenced the anticancer efficacy .

Antidiabetic Properties

Research indicates that compounds derived from quinazolines can act as α-glucosidase inhibitors, which are crucial in managing type 2 diabetes by delaying carbohydrate absorption in the intestines. This compound could potentially exhibit similar effects.

Data Table: α-glucosidase Inhibition Potency

CompoundIC50 Value (µM)Reference
Acarbose750
Compound D2.1
Compound E750

This table highlights the comparative effectiveness of various compounds, showcasing the potential of N-cyclopentyl derivatives in glucose management.

Neuroprotective Effects

Quinazoline derivatives have also been investigated for their neuroprotective properties. The compound's ability to inhibit neuroinflammation and oxidative stress markers makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:
In vitro studies demonstrated that related compounds could significantly protect neuronal cells from oxidative stress-induced apoptosis, suggesting a mechanism involving the modulation of signaling pathways associated with cell survival and inflammation .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is another area of interest. Quinazolines have been shown to inhibit pro-inflammatory cytokines, providing a therapeutic avenue for inflammatory diseases.

Research Findings:
Studies indicate that quinazoline derivatives can reduce levels of TNF-alpha and IL-6 in macrophage models, suggesting their utility in managing chronic inflammatory conditions .

Structure–Activity Relationship (SAR)

Understanding the SAR of N-cyclopentyl derivatives is crucial for optimizing their pharmacological profiles. Modifications at specific positions on the quinazoline ring or the acetamide moiety can enhance potency and selectivity for biological targets.

Key Insights:
Research has identified critical functional groups that enhance binding affinity to target proteins, which is essential for drug design .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Structural Comparisons
Table 1: Key Structural Features of Quinazoline/Acetamide Analogues
Compound Name Core Structure Substituents at Quinazoline Position 2 Acetamide Side Chain Key Functional Groups
Target Compound Quinazoline Sulfanylidene (C=S) N-cyclopentyl C=S, NH, cyclopentyl
N-cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide Quinazolinone Oxo (C=O) N-cyclopentyl C=O, NH, cyclopentyl
Ubaditinib (Tyrosine kinase inhibitor) Quinazoline Fluoro, methoxyethoxy N-(4-triazolylphenyl) C-F, ether, triazole
N-[4-({3-[(4-Sulfamoylphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide Quinoxaline Sulfamoylphenylamino N-phenyl SO₂NH₂, NH, sulfonamide
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolinone 2,4-dioxo N-(dichlorophenylmethyl) C=O, Cl, NH

Key Observations :

  • Sulfanylidene vs.
  • Side Chain Diversity : The cyclopentyl group confers lipophilicity, which may enhance blood-brain barrier penetration relative to phenyl or triazolyl substituents in analogues like Ubaditinib .
  • Quinoxaline vs. Quinazoline: Quinoxaline derivatives (e.g., ) lack the nitrogen at position 1, reducing hydrogen-bonding opportunities but improving planar stacking interactions.
Pharmacological Activity
Table 2: Pharmacological Profiles of Selected Analogues
Compound Reported Activity Mechanism/Target Efficacy Notes
Target Compound Not explicitly reported Hypothesized: Kinase inhibition Predicted higher selectivity due to C=S
N-phenylacetamide sulphonamides Analgesic (comparable to paracetamol) COX inhibition (inferred) Sulfonamide group critical for activity
Ubaditinib Antineoplastic Tyrosine kinase (EGFR) inhibition Fluoro and methoxyethoxy enhance potency
N-(2-chlorophenyl)-2-(triazolyl)acetamide Anticonvulsant (inferred) GABA receptor modulation Chlorophenyl enhances lipophilicity

Key Insights :

  • The target compound’s sulfanylidene group may mimic disulfide bonds in enzyme substrates, offering unique inhibition kinetics compared to oxo-containing analogues .
  • Cyclopentyl substitution could reduce metabolic clearance compared to smaller alkyl chains (e.g., methyl in ), extending half-life .
Physicochemical and Crystallographic Properties
  • Hydrogen Bonding : The target compound’s NH and C=S groups may form R₂²(10) hydrogen-bonded dimers, as seen in structurally related N-substituted acetamides . This contrasts with oxo derivatives, which typically form stronger C=O···H-N interactions .
  • Crystal Packing : Steric effects from the cyclopentyl group may disrupt planar stacking observed in phenyl-substituted analogues (e.g., ), affecting crystallization behavior.

Biological Activity

N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C18H20N4SC_{18}H_{20}N_4S and features a quinazoline core, which is known for its diverse pharmacological properties. The presence of the sulfanylidene group is particularly noteworthy, as it has been linked to various biological activities.

1. Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. This compound exhibits promising cytotoxic effects against various cancer cell lines. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in the low micromolar range, with IC50 values often reported between 0.36 to 40.90 μM depending on the specific cell line and structural modifications .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMDA-MB-2310.36EGFR inhibition
Compound BA54910.5Apoptosis induction
N-cyclopentyl derivativeHeLaTBDCell cycle arrest

2. Antibacterial and Antifungal Activity

Research indicates that quinazoline derivatives, including N-cyclopentyl compounds, possess antibacterial properties. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical enzymes . For instance, compounds with similar frameworks have shown activity against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus5 μg/mL
Compound DEscherichia coli10 μg/mL
N-cyclopentyl derivativePseudomonas aeruginosaTBD

3. Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor, particularly targeting COX enzymes and DPP-IV (Dipeptidyl Peptidase IV), which are crucial in inflammatory processes and glucose metabolism respectively . Inhibition of these enzymes can lead to therapeutic effects in conditions like diabetes and inflammation.

Case Studies

Case Study 1: Anticancer Screening
A study evaluated the anticancer activity of several quinazoline derivatives, including N-cyclopentyl variants, against the MDA-MB-231 breast cancer cell line. The results indicated that modifications to the acetamide moiety significantly enhanced cytotoxicity, emphasizing the importance of structural diversity in developing effective anticancer agents .

Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, a series of quinazoline derivatives were synthesized and tested against various pathogens. The study highlighted that compounds containing the sulfanylidene group exhibited superior antibacterial activity compared to their non-sulfanylidene counterparts, suggesting a structure-activity relationship that could guide future drug design efforts .

Q & A

Q. What synthetic strategies are optimal for synthesizing N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide?

Answer:

  • Multi-step synthesis is typically required, involving:
    • Step 1: Formation of the quinazoline core via cyclization of anthranilic acid derivatives or condensation of 2-aminobenzonitrile with thiourea .
    • Step 2: Functionalization at the 4-position of quinazoline with a sulfanylidene group using sulfurizing agents (e.g., Lawesson’s reagent) under inert conditions .
    • Step 3: Coupling the quinazoline intermediate with 4-aminophenylacetamide derivatives via Buchwald-Hartwig amination or nucleophilic substitution .
  • Critical parameters : Reaction temperature (60–120°C), solvent choice (DMF or THF for solubility), and catalyst (e.g., Pd/C for cross-coupling) .
  • Validation : Purity (>95%) confirmed via HPLC, with structural integrity verified by 1^1H/13^13C NMR and HRMS .

Q. How can spectroscopic techniques characterize this compound’s structural and electronic properties?

Answer:

  • NMR spectroscopy :
    • 1^1H NMR: Peaks at δ 7.2–8.5 ppm confirm aromatic protons; δ 1.5–2.5 ppm for cyclopentyl CH2_2 groups .
    • 13^13C NMR: Carbonyl (C=O) signals at ~170 ppm; quinazoline carbons at 110–160 ppm .
  • IR spectroscopy : Stretching bands for C=O (~1650 cm1^{-1}), C-N (~1250 cm1^{-1}), and S-H (~2550 cm1^{-1}) .
  • UV-Vis : Absorption maxima at 260–290 nm (π→π* transitions in quinazoline) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Answer:

  • Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) due to quinazoline’s affinity for ATP-binding pockets .
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in its molecular conformation?

Answer:

  • Single-crystal X-ray diffraction : Use SHELX programs (SHELXL/SHELXS) for structure refinement .
    • Key metrics : R-factor < 0.05, data-to-parameter ratio > 15 for reliability .
    • Hydrogen bonding : Analyze graph-set patterns (e.g., D(2) motifs) to predict supramolecular interactions .
  • Challenges : Poor crystal growth due to flexible cyclopentyl groups; optimize crystallization in DMSO/water mixtures .

Q. How do electronic and steric effects influence its reactivity in substitution reactions?

Answer:

  • Electrophilic substitution : The electron-deficient quinazoline core directs reactions to the para position of the phenylacetamide group .
  • Steric hindrance : Cyclopentyl groups reduce nucleophilic attack at the acetamide carbonyl; use bulky bases (e.g., DBU) to mitigate .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .

Q. What strategies address contradictory bioactivity data across structural analogs?

Answer:

  • Meta-analysis : Compare IC50_{50} values of analogs with substituent variations (e.g., chloro vs. methoxy groups) to identify SAR trends .
  • Assay validation : Replicate studies under standardized conditions (pH 7.4, 37°C) to control for experimental variability .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify unintended targets .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for this compound?

Answer:

  • Solvent polarity : Discrepancies arise from testing in polar (e.g., water/DMSO) vs. nonpolar solvents (e.g., chloroform). LogP ~3.5 predicts moderate lipid solubility .
  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrates) alter dissolution rates; confirm via PXRD .

Q. How can conflicting cytotoxicity data in literature be reconciled?

Answer:

  • Cell-line specificity : Variability in membrane transporters (e.g., P-gp) affects compound uptake; validate across multiple lines .
  • Metabolic stability : Differences in cytochrome P450 activity across cell models may skew results; use hepatic microsomes for correction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.